Ethyl 2-(3,4-dichlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3,4-dichlorophenoxy)acetate is an organic compound with the molecular formula C10H10Cl2O3. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with two chlorine atoms at the 3 and 4 positions. This compound is primarily used in the synthesis of various chemical products and has applications in different fields such as agriculture and pharmaceuticals.
Mechanism of Action
Target of Action
Ethyl 2-(3,4-dichlorophenoxy)acetate is a synthetic auxin . Auxins are a class of plant hormones that are essential for plant body development. They regulate cell division, elongation, and differentiation. The primary targets of this compound are the auxin receptors found in plant cells .
Mode of Action
This compound mimics the action of natural auxins . It binds to the auxin receptors in plant cells, triggering a series of events that lead to uncontrolled cell growth . This uncontrolled growth eventually leads to the death of susceptible plants .
Biochemical Pathways
The biochemical pathway affected by this compound is the auxin signaling pathway . When the compound binds to the auxin receptors, it disrupts the normal functioning of this pathway, leading to uncontrolled cell growth . The downstream effects include changes in gene expression, disruption of normal plant development, and eventually plant death .
Pharmacokinetics
As a synthetic auxin, it is likely to be absorbed through the leaves and distributed throughout the plant via the plant’s vascular system . Its impact on bioavailability would depend on factors such as the plant species, the concentration of the compound, and environmental conditions.
Result of Action
The result of the action of this compound is the death of susceptible plants . The uncontrolled cell growth caused by the disruption of the auxin signaling pathway leads to abnormalities in plant development and eventually plant death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,4-dichlorophenoxy)acetate typically involves the reaction of 3,4-dichlorophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at room temperature. The general reaction scheme is as follows:
[ \text{3,4-Dichlorophenol} + \text{Ethyl chloroacetate} \xrightarrow{\text{K}_2\text{CO}_3/\text{Acetone}} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyacetates.
Scientific Research Applications
Ethyl 2-(3,4-dichlorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 2-(3,4-dichlorophenoxy)acetate can be compared with other similar compounds such as:
- Ethyl 2-(2,3-dichlorophenoxy)acetate
- 2,4-Dichlorophenoxyacetic acid
- 2-(2,4-dichlorophenoxy)propionic acid
Uniqueness: The unique substitution pattern of chlorine atoms at the 3 and 4 positions in this compound distinguishes it from other similar compounds. This specific arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-(3,4-dichlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-2-14-10(13)6-15-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVDLYCGMXZLDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.